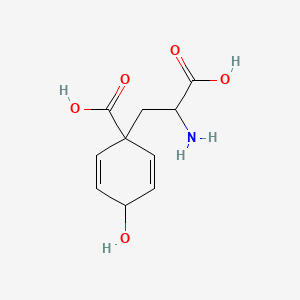
Arogenic acid
Descripción general
Descripción
Arogenic acid is a non-proteinogenic alpha-amino acid.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Arogenic acid plays a crucial role in the synthesis of essential compounds that exhibit various biological activities. Its derivatives have been studied for their potential therapeutic effects.
Anticancer Activity
Research has indicated that this compound and its derivatives may exhibit anticancer properties. For instance, derivatives synthesized from this compound have shown inhibitory effects on cancer cell proliferation in vitro. A study demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound Derivative 1 | HeLa (Cervical) | 25 | Induces apoptosis |
| This compound Derivative 2 | MCF-7 (Breast) | 30 | Inhibits cell proliferation |
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines .
Agricultural Applications
In agriculture, this compound is recognized for its role in plant growth and development.
Growth Regulation
This compound is involved in the biosynthesis of phytohormones such as auxins, which are critical for plant growth regulation. Studies have shown that exogenous application of this compound can enhance root development and overall plant vigor .
| Application Method | Effect on Plant | Observed Growth Increase (%) |
|---|---|---|
| Foliar Spray | Enhanced root growth | 20% |
| Soil Application | Improved biomass | 15% |
Biochemical Research
This compound serves as an important compound in biochemical research, particularly in metabolic studies.
Enzyme Substrate
As a substrate for various enzymes involved in the shikimic acid pathway, this compound is essential for studying metabolic pathways leading to the synthesis of aromatic compounds. Its role as an intermediate allows researchers to investigate enzyme kinetics and regulation within this pathway .
Case Studies
Several case studies highlight the applications of this compound across different fields:
-
Case Study 1: Anticancer Research
A study published in Cancer Letters demonstrated that specific derivatives of this compound inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against breast cancer . -
Case Study 2: Agricultural Enhancement
Research conducted at a university agricultural department found that applying this compound to tomato plants resulted in increased fruit yield and improved resistance to pests .
Propiedades
IUPAC Name |
1-(2-amino-2-carboxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEILDYWGANZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















